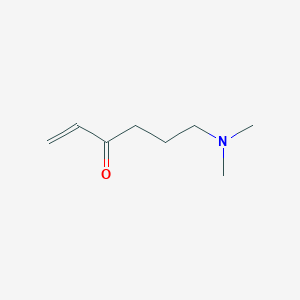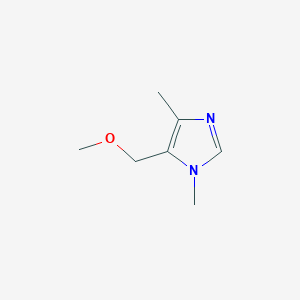
N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinecarbothioamide group attached to a 4-ethenyl-2-methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 4-ethenyl-2-methylphenyl isothiocyanate with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazinecarbothioamides.
Aplicaciones Científicas De Investigación
N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methylphenyl)hydrazinecarbothioamide
- N-(4-Ethenylphenyl)hydrazinecarbothioamide
- N-(4-Methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
Uniqueness
N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide is unique due to the presence of both the ethenyl and methyl groups on the phenyl ring This structural feature imparts distinct reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
63914-69-2 |
|---|---|
Fórmula molecular |
C10H13N3S |
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
1-amino-3-(4-ethenyl-2-methylphenyl)thiourea |
InChI |
InChI=1S/C10H13N3S/c1-3-8-4-5-9(7(2)6-8)12-10(14)13-11/h3-6H,1,11H2,2H3,(H2,12,13,14) |
Clave InChI |
YOUKXPXBGPXWFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=C)NC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


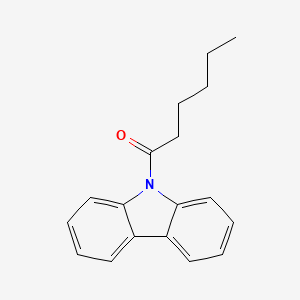



![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
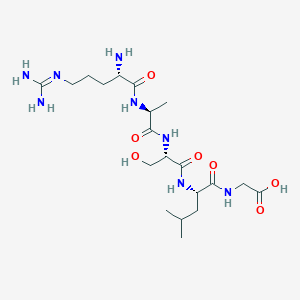
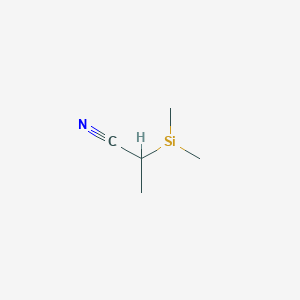
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
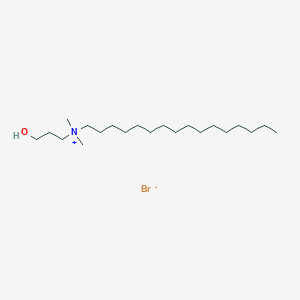
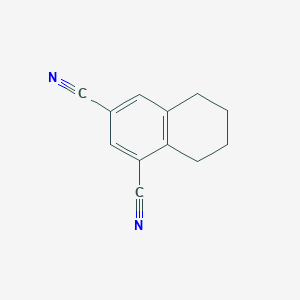
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
